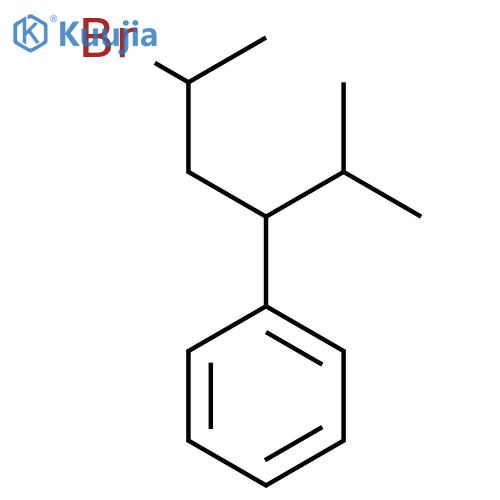Cas no 2228939-50-0 ((5-bromo-2-methylhexan-3-yl)benzene)

2228939-50-0 structure
商品名:(5-bromo-2-methylhexan-3-yl)benzene
(5-bromo-2-methylhexan-3-yl)benzene 化学的及び物理的性質
名前と識別子
-
- (5-bromo-2-methylhexan-3-yl)benzene
- EN300-1876870
- 2228939-50-0
-
- インチ: 1S/C13H19Br/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
- InChIKey: VECQRNWAUXJPHV-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CC(C1C=CC=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 254.06701g/mol
- どういたいしつりょう: 254.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
(5-bromo-2-methylhexan-3-yl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1876870-0.5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-2.5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-10.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1876870-1.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1876870-5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 5g |
$3894.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-0.05g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-0.1g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-1g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1876870-5.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1876870-0.25g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.25g |
$1235.0 | 2023-09-18 |
(5-bromo-2-methylhexan-3-yl)benzene 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
2228939-50-0 ((5-bromo-2-methylhexan-3-yl)benzene) 関連製品
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
